molecular formula C10H8N2O2 B11783323 2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile

2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile

Cat. No.: B11783323
M. Wt: 188.18 g/mol
InChI Key: JSSKJPSRFAVJLH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile is a heterocyclic compound that features a benzoxazole ring fused with a nitrile group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetonitrile in the presence of a base, followed by oxidation to introduce the hydroxymethyl group . Microwave-assisted synthesis has also been explored to achieve higher yields and shorter reaction times .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure without the nitrile and hydroxymethyl groups.

    2-(Hydroxymethyl)benzoxazole: Lacks the nitrile group.

    4-Cyanobenzoxazole: Lacks the hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile is unique due to the presence of both the nitrile and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzoxazol-4-yl]acetonitrile

InChI

InChI=1S/C10H8N2O2/c11-5-4-7-2-1-3-8-10(7)12-9(6-13)14-8/h1-3,13H,4,6H2

InChI Key

JSSKJPSRFAVJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)CC#N

Origin of Product

United States

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